molecular formula C21H26ClNO B3274125 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride CAS No. 60163-06-6

4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride

Cat. No. B3274125
CAS RN: 60163-06-6
M. Wt: 343.9 g/mol
InChI Key: AGFSULKOOQBBBU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride, also known as CP-47,497, is a synthetic cannabinoid that binds to the cannabinoid receptors in the brain. It was first synthesized in the early 1990s for research purposes and has since been used extensively in scientific studies.

Mechanism of Action

4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride binds to the cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It acts as a partial agonist, meaning that it activates the receptor to a lesser extent than natural cannabinoids such as THC.
Biochemical and Physiological Effects
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase appetite, reduce pain sensation, and have anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride in lab experiments is that it is a synthetic compound, meaning that its purity can be precisely controlled. This allows researchers to study its effects more accurately and reliably. However, one limitation is that its effects may not be exactly the same as those of natural cannabinoids, which can make it difficult to extrapolate the results to humans.

Future Directions

There are many potential future directions for research on 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride and other synthetic cannabinoids. One area of interest is their potential therapeutic uses, particularly in the treatment of pain, inflammation, and mood disorders. Another area of interest is their potential as research tools for studying the cannabinoid receptors and their role in various physiological processes. As our understanding of the endocannabinoid system continues to grow, the potential uses for synthetic cannabinoids such as 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride will likely become even more diverse and exciting.

Scientific Research Applications

4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride has been used extensively in scientific research to study the cannabinoid receptors in the brain and their role in various physiological processes. It has been used to investigate the effects of cannabinoids on appetite, pain sensation, and mood, as well as their potential therapeutic uses.

properties

IUPAC Name

4-(cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO.ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)13-14-22(15-16-23-21)17-18-11-12-18;/h1-10,18H,11-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSULKOOQBBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(OCC2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride

Synthesis routes and methods

Procedure details

The solution of 6.0 g of 2-(3-cyclopropylmethylamino-1,1-diphenylpropoxy)-acetaldehyde diethyl acetal in 60 ml of 95% ethanol and 10 ml of 6N hydrochloric acid is stirred at 20°-45° for 3 hours, cooled and 0.5 g of 10% palladium on charcoal are added. The mixture is hydrogenated at 2.7 atm. and 40° until the hydrogen uptake ceases. It is filtered, the filtrate neutralized with aqueous sodium hydroxide and evaporated. The residue is partitioned between water and methylene chloride, the organic phase separated, dried and evaporated. The residue is taken up in the minimum amount of acetone, the solution acidified with hydrogen chloride and diluted with diethyl ether, to yield the 4-cyclopropylmethyl-7,7-diphenyl-hexahydro-1,4-oxazepine hydrochloride melting at 268°-270°; it is identical with compound No. 11 of Example 2.
Name
2-(3-cyclopropylmethylamino-1,1-diphenylpropoxy)-acetaldehyde diethyl acetal
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride
Reactant of Route 2
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride
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4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride
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Reactant of Route 6
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4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride

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